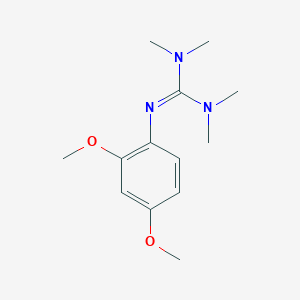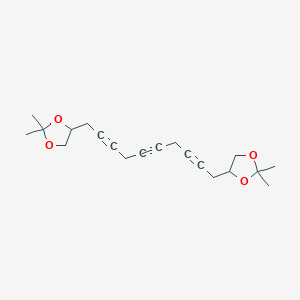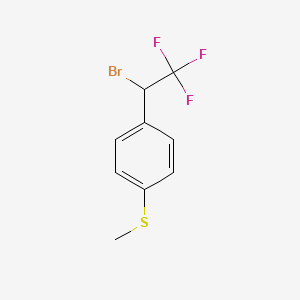
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate is an organic compound with the molecular formula C16H22O5. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes a dioxane ring and a phenyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate typically involves the esterification of 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 5-(5-oxo-2-phenyl-1,3-dioxan-4-yl)pentanoic acid.
Reduction: 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanol.
Substitution: 4-nitrophenyl derivative or 4-bromophenyl derivative.
Aplicaciones Científicas De Investigación
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases in the body to release the active 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoic acid, which can then exert its effects on various biological pathways. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity.
Comparación Con Compuestos Similares
Ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-YL)pentanoate can be compared with other esters and dioxane derivatives:
Ethyl acetate: A simpler ester with a lower molecular weight and different applications.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group, which may have different reactivity and applications.
5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoic acid: The free acid form of the compound, which has different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of a dioxane ring and a phenyl group, which imparts specific chemical and biological properties that are not found in simpler esters or other dioxane derivatives.
Propiedades
| 114191-16-1 | |
Fórmula molecular |
C17H24O5 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
ethyl 5-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)pentanoate |
InChI |
InChI=1S/C17H24O5/c1-2-20-16(19)11-7-6-10-15-14(18)12-21-17(22-15)13-8-4-3-5-9-13/h3-5,8-9,14-15,17-18H,2,6-7,10-12H2,1H3 |
Clave InChI |
MTTOHHNFTHIZQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC1C(COC(O1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)





![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)

